molecular formula C14H10F4O B12096612 4-Fluoro-4'-methoxy-3-trifluoromethyl-biphenyl

4-Fluoro-4'-methoxy-3-trifluoromethyl-biphenyl

Cat. No.: B12096612
M. Wt: 270.22 g/mol
InChI Key: CGOAFJRHPDIWMH-UHFFFAOYSA-N
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Description

4-Fluoro-4’-methoxy-3-trifluoromethyl-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a trifluoromethyl group attached to a biphenyl structure. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-4’-methoxy-3-trifluoromethyl-biphenyl can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-4’-methoxy-3-trifluoromethyl-biphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The presence of the fluorine and methoxy groups makes the compound susceptible to nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl derivatives with additional oxygen-containing functional groups, while reduction may result in the removal of specific substituents.

Scientific Research Applications

4-Fluoro-4’-methoxy-3-trifluoromethyl-biphenyl has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Fluoro-4’-methoxy-3-trifluoromethyl-biphenyl involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

  • 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate
  • 4-(trifluoromethyl)-1,1-biphenyl
  • 4-Trifluoromethylsulfanyl-biphenyl

Comparison: Compared to similar compounds, 4-Fluoro-4’-methoxy-3-trifluoromethyl-biphenyl is unique due to the presence of both a methoxy group and a trifluoromethyl group on the biphenyl structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications .

Properties

Molecular Formula

C14H10F4O

Molecular Weight

270.22 g/mol

IUPAC Name

1-fluoro-4-(4-methoxyphenyl)-2-(trifluoromethyl)benzene

InChI

InChI=1S/C14H10F4O/c1-19-11-5-2-9(3-6-11)10-4-7-13(15)12(8-10)14(16,17)18/h2-8H,1H3

InChI Key

CGOAFJRHPDIWMH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(F)(F)F

Origin of Product

United States

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